2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid
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Overview
Description
2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound that features a benzodiazole ring system with a methoxymethyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative. For instance, o-phenylenediamine can react with formic acid under acidic conditions to form the benzodiazole core.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methoxymethylation reaction. This can be achieved by reacting the benzodiazole with methoxymethyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the benzodiazole derivative with carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzodiazole-4-carboxylic acid: Lacks the methoxymethyl group, which may result in different chemical and biological properties.
2-Methyl-1H-1,3-benzodiazole-4-carboxylic acid: Has a methyl group instead of a methoxymethyl group, which can affect its reactivity and interactions.
2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid: Contains a hydroxymethyl group, which can influence its solubility and hydrogen bonding capabilities.
Uniqueness
2-(Methoxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can enhance its lipophilicity and influence its chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry.
Properties
IUPAC Name |
2-(methoxymethyl)-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-5-8-11-7-4-2-3-6(10(13)14)9(7)12-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRBHXFWTMYNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(C=CC=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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